LogP Divergence: Quantified Impact of Nitrile vs. Carboxylic Acid Substituents on Predicted Lipophilicity
The substitution of the acetonitrile moiety with a carboxylic acid on the 1,2,4-oxadiazole core leads to a 135% increase in predicted hydrophilicity, a critical differentiator for lead optimization .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -0.75 |
| Comparator Or Baseline | (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid (CAS 55151-96-7), ACD/LogP: -2.1 |
| Quantified Difference | ΔLogP = 1.35, representing a 22-fold difference in predicted octanol-water partition coefficient |
| Conditions | Predicted using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 |
Why This Matters
The acetonitrile derivative offers a markedly different lipophilicity profile, directly influencing membrane permeability and oral bioavailability predictions, making it a distinct choice for CNS or intracellular target programs.
